molecular formula C11H13F2NO B3159767 1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol CAS No. 864414-83-5

1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B3159767
CAS No.: 864414-83-5
M. Wt: 213.22 g/mol
InChI Key: RGPJTOUBYNQBHR-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol (CAS Registry Number: 864414-83-5) is a high-purity chemical building block with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol . This compound features a pyrrolidin-3-ol scaffold substituted with a (3,4-difluorophenyl)methyl group, making it a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of more complex biologically active molecules . The presence of the fluorinated benzyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. Researchers utilize this pyrrolidine derivative extensively in medicinal chemistry as an advanced intermediate for constructing compound libraries, investigating structure-activity relationships, and developing potential therapeutic agents. The compound is offered with guaranteed purity and quality, suitable for demanding research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPJTOUBYNQBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3,4 Difluorophenyl Methyl Pyrrolidin 3 Ol and Structural Analogues

Established Synthetic Routes to the Pyrrolidin-3-ol Core

The pyrrolidin-3-ol scaffold is a privileged structure found in numerous biologically active compounds. morressier.com Its synthesis has been approached through various methodologies, primarily involving the formation of the pyrrolidine (B122466) ring or the functionalization of a pre-existing one.

Ring-Closing Reactions for Pyrrolidine Formation

The construction of the pyrrolidine ring is a cornerstone of many synthetic strategies. Several ring-closing reactions have been effectively employed to generate this heterocyclic system.

One innovative approach involves the photo-promoted ring contraction of pyridines. osaka-u.ac.jpresearchgate.net This method utilizes silylborane to convert readily available pyridine (B92270) derivatives into pyrrolidine skeletons, offering a novel entry to this class of compounds. Another powerful technique is the ring-closing enyne metathesis (RCEM) reaction. acs.orgorganic-chemistry.org This transition metal-catalyzed reaction efficiently forms the pyrrolidine ring from acyclic precursors containing both an alkene and an alkyne moiety. Additionally, domino reactions, such as the gold(I)-catalyzed ring-opening ring-closing hydroamination of methylenecyclopropanes with sulfonamides, provide a direct route to pyrrolidine derivatives. organic-chemistry.org

Ring-Closing StrategyDescriptionKey Features
Photo-promoted Ring Contraction Conversion of pyridines to pyrrolidines using silylborane and light. osaka-u.ac.jpresearchgate.netUtilizes abundant starting materials; offers a unique synthetic pathway.
Ring-Closing Enyne Metathesis (RCEM) Intramolecular cyclization of an enyne substrate catalyzed by a transition metal. acs.orgorganic-chemistry.orgHigh efficiency; good functional group tolerance.
Domino Hydroamination Gold(I)-catalyzed reaction of methylenecyclopropanes and sulfonamides. organic-chemistry.orgForms the pyrrolidine ring in a single step from acyclic precursors.

Functionalization of Pre-existing Pyrrolidine Rings at the C-3 Position

An alternative to de novo ring synthesis is the modification of a pre-formed pyrrolidine ring. Introducing a hydroxyl group at the C-3 position is a key transformation in the synthesis of pyrrolidin-3-ol.

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the functionalization of saturated heterocycles. acs.orgacs.org This method allows for the direct introduction of aryl groups at the C-3 position of proline derivatives, which can then be further manipulated to introduce the desired hydroxyl functionality. While direct C-H oxidation to an alcohol at the C-3 position is challenging, it represents an area of ongoing research. More commonly, functionalization at C-3 is achieved through the reduction of a carbonyl group at this position, which can be introduced via various synthetic routes.

Stereoselective Approaches to Pyrrolidin-3-ol Moiety Synthesis

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Several stereoselective methods have been developed to produce enantiomerically pure or enriched pyrrolidin-3-ols. mdpi.comnih.gov

One notable method involves the epoxidation of homoallylamines followed by a regioselective intramolecular ring-opening of the resulting epoxide. researchgate.net This strategy allows for the stereocontrolled synthesis of 2-substituted 3-pyrrolidinols. Another powerful approach is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.orgresearchgate.net This reaction can generate multiple stereocenters in a single step with high diastereoselectivity. Furthermore, the reduction of highly substituted pyrroles using heterogeneous catalysis can proceed with excellent diastereoselectivity, providing access to functionalized pyrrolidines with defined stereochemistry. nih.gov

Stereoselective MethodDescriptionKey Advantages
Epoxidation of Homoallylamines Intramolecular cyclization via epoxide ring-opening. researchgate.netGood control over stereochemistry at C-2 and C-3.
Asymmetric 1,3-Dipolar Cycloaddition Reaction of azomethine ylides with chiral alkenes. acs.orgresearchgate.netCreates multiple stereocenters simultaneously with high selectivity.
Reduction of Substituted Pyrroles Heterogeneous catalytic hydrogenation of pyrrole (B145914) derivatives. nih.govExcellent diastereoselectivity in forming the saturated ring.

Introduction of the (3,4-Difluorophenyl)methyl Moiety at the Nitrogen Atom

The final key step in the synthesis of 1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol is the attachment of the (3,4-difluorophenyl)methyl group to the nitrogen atom of the pyrrolidin-3-ol core.

N-Alkylation Strategies

N-alkylation is a fundamental transformation in organic synthesis. The most common method for introducing the (3,4-difluorophenyl)methyl group is through a nucleophilic substitution reaction between pyrrolidin-3-ol and a suitable electrophile, such as 3,4-difluorobenzyl bromide or chloride. This reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the pyrrolidin-3-ol, thereby increasing its nucleophilicity.

Reductive amination provides an alternative route. This two-step, one-pot process involves the reaction of pyrrolidin-3-ol with 3,4-difluorobenzaldehyde (B20872) to form an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride.

N-Alkylation MethodReagentsTypical Conditions
Nucleophilic Substitution Pyrrolidin-3-ol, 3,4-difluorobenzyl halide, Base (e.g., K₂CO₃, Et₃N)Aprotic solvent (e.g., DMF, ACN), Room temperature to elevated temperatures.
Reductive Amination Pyrrolidin-3-ol, 3,4-difluorobenzaldehyde, Reducing agent (e.g., NaBH(OAc)₃)Dichloromethane or dichloroethane, Room temperature.

Diastereoselective Synthesis of Difluorophenyl-substituted Pyrrolidines

When the pyrrolidin-3-ol core is chiral, the introduction of the (3,4-difluorophenyl)methyl group does not create a new stereocenter at the nitrogen atom. However, in the synthesis of more complex analogues with multiple stereocenters, diastereoselectivity can be a critical consideration. Asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov These reactions can construct up to three stereogenic centers in a single operation with high efficiency. Additionally, 1,3-dipolar cycloaddition reactions can be employed to synthesize densely substituted pyrrolidines with excellent diastereoselectivity. acs.orgua.es While not directly applied to the final N-alkylation step in this specific case, these methods are crucial for building complex, stereochemically defined pyrrolidine scaffolds that may already incorporate a difluorophenyl-containing substituent.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

In the academic-scale synthesis of N-arylmethyl-substituted pyrrolidin-3-ols, the optimization of reaction conditions is a critical step to ensure efficient and high-yielding processes. Key parameters that are typically investigated include the choice of solvent, the nature of the catalyst, reaction temperature, and the stoichiometry of the reactants.

For syntheses proceeding via reductive amination of a suitable pyrrolidinone with 3,4-difluorobenzaldehyde, the choice of reducing agent is paramount. Mild reducing agents are often preferred to avoid over-reduction of other functional groups. The optimization would involve screening various borohydride (B1222165) reagents under different pH conditions.

The selection of an appropriate solvent is also crucial, as it can significantly influence reaction rates and yields. Solvents are typically chosen based on the solubility of the reactants and their compatibility with the chosen reducing agent. The reaction temperature is another key variable that is often optimized to find a balance between reaction rate and the formation of undesired byproducts.

In the absence of specific experimental data for this compound, a hypothetical optimization study for a related N-benzylpyrrolidine-3-ol synthesis is presented in the table below to illustrate the process. This data is for illustrative purposes only and is based on general trends observed in the synthesis of analogous compounds.

Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of a Generic N-Benzylpyrrolidin-3-ol

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1MethanolNone252445
2DichloromethaneAcetic Acid (10)251862
3TetrahydrofuranAcetic Acid (10)501275
4Toluenep-Toluenesulfonic acid (5)80882
5Toluenep-Toluenesulfonic acid (5)100685

Detailed Research Findings from Analogous Systems:

Research on the synthesis of various N-benzylpyrrolidine derivatives has highlighted several key findings that would be relevant to the optimization of the synthesis of this compound. For instance, studies have shown that the use of a mild acid catalyst can significantly accelerate the initial iminium ion formation in reductive amination reactions, leading to higher yields. Furthermore, the choice of the reducing agent has been demonstrated to be critical, with sodium triacetoxyborohydride often being a reagent of choice due to its mildness and high selectivity.

In the context of intramolecular hydroamination for the construction of the pyrrolidine ring, catalyst selection is a primary focus of optimization. Studies on related systems have explored a range of transition metal catalysts, with findings indicating that catalyst loading, ligand choice, and reaction temperature are all interconnected variables that must be carefully tuned to achieve optimal results.

While these general findings provide a solid foundation for developing a synthetic route to this compound, it is important to reiterate that a dedicated optimization study for this specific compound is not currently available in the public domain. Therefore, any synthetic endeavor would necessitate a systematic investigation of the reaction parameters to establish an efficient and high-yielding protocol.

Preclinical Pharmacological Investigations of 1 3,4 Difluorophenyl Methyl Pyrrolidin 3 Ol and Its Derivatives

In vitro Biological Activity Profiling

The versatility of the pyrrolidin-3-ol scaffold is evident from the diverse array of in vitro biological activities exhibited by its derivatives. These activities range from the modulation of key enzymatic targets and receptor systems to direct cellular responses against cancer and microbial agents.

Enzyme Target Modulation (e.g., Inhibition of BACE1, DHFR, PARP-1/-2)

Derivatives of pyrrolidin-3-ol have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis.

BACE1 Inhibition: A series of (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been synthesized and evaluated for their inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. Structure-activity relationship (SAR) studies revealed that modifications to this scaffold significantly influence inhibitory potency. For instance, compound 7c demonstrated potent BACE1 inhibition with an IC50 of 0.05µM. However, another derivative, 11a , was found to be more effective in a cell-based assay, suggesting better cell permeability. researchgate.net These findings underscore the potential of the pyrrolidin-3-ol core in designing novel BACE1 inhibitors.

PARP-1/-2 Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair and are important targets in oncology. nih.gov A series of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been identified as potent PARP inhibitors. nih.gov Notably, compounds 5cj and 5cp from this series exhibited significant PARP inhibition. nih.gov The benzimidazole (B57391) carboxamide scaffold in these molecules mimics the nicotinamide (B372718) portion of the natural PARP substrate, NAD+. nih.gov

Table 1: Enzyme Inhibition by Pyrrolidin-3-ol Derivatives
Compound ClassEnzyme TargetKey FindingsReference
(3S,4S)-4-aminopyrrolidine-3-ol derivativesBACE1Compound 7c showed an IC50 of 0.05µM. researchgate.net
Pyrrolidine-based thiosemicarbazonesDHFREvaluated for DHFR inhibitory activity. researchgate.net
2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide derivativesPARP-1/-2Compounds 5cj and 5cp showed potent inhibition. nih.gov

Receptor Ligand Binding and Functional Assays (e.g., Opioid Receptors, Chemokine Receptors, Estrogen Receptor)

The pyrrolidin-3-ol scaffold has also been incorporated into molecules targeting various cell surface and nuclear receptors.

Opioid Receptors: In the search for safer analgesics, dual-target ligands for the mu-opioid receptor (MOR) and the dopamine (B1211576) D3 receptor (D3R) have been designed. One study synthesized a new generation of these dual-target ligands, incorporating a substituted trans-(2S,4R)-pyrrolidine moiety. researchgate.net Compound 56 , a fluorinated derivative, displayed reasonable binding affinities for both MOR (Ki = 192 nM) and D3R (Ki = 87.3 nM). researchgate.net

Chemokine Receptors: Chemokine receptors are involved in inflammatory responses, and their antagonists are of therapeutic interest. Novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated for their antagonistic activity against the human C-C chemokine receptor 2 (CCR2). chemeo.com Structure-activity studies identified piperidine (B6355638) and piperazine-containing derivatives, such as compounds 19 , 42 , 47 , and 49 , as highly potent hCCR2 antagonists. chemeo.com

Estrogen Receptor: Selective estrogen receptor modulators (SERMs) are crucial in the treatment of hormone-sensitive cancers. A series of dihydrobenzoxathiin (B1259482) SERAMs (selective estrogen receptor alpha modulators) incorporating alkyl-substituted pyrrolidine (B122466) side chains have been prepared. bsmiab.org The study revealed that even minor modifications to the pyrrolidine side chain or the linker significantly impacted the biological activity, particularly in uterine tissue. bsmiab.org

Table 2: Receptor Binding and Functional Assays of Pyrrolidin-3-ol Derivatives
Compound ClassReceptor TargetKey FindingsReference
Substituted trans-(2S,4R)-pyrrolidine derivativesMOR/D3RCompound 56 showed Ki of 192 nM (MOR) and 87.3 nM (D3R). researchgate.net
3-aminopyrrolidine derivativesCCR2Compounds 19, 42, 47, and 49 were potent antagonists. chemeo.com
Dihydrobenzoxathiin derivatives with pyrrolidine side chainsEstrogen ReceptorSide chain modifications significantly affected biological activity. bsmiab.org

Cellular Biological Responses (e.g., Anti-proliferative Activity in Cancer Cell Lines, Antimicrobial, Antiviral, Antiprotozoal Effects)

Pyrrolidin-3-ol derivatives have demonstrated a range of direct cellular effects, including anti-proliferative, antimicrobial, antiviral, and antiprotozoal activities.

Anti-proliferative Activity in Cancer Cell Lines: A library of 1-benzyl-pyrrolidin-3-ol analogues was synthesized and screened for cytotoxic activity against a panel of human cancer cell lines. The lead compounds, 5j and 5p , exhibited selective cytotoxicity towards HL-60 (human promyelocytic leukemia) cells. These compounds showed milder cytotoxic effects on non-cancerous cell lines, indicating a degree of selectivity for cancer cells. Additionally, novel 2-[(benzylamino)methyl]pyrrolidine-3,4-diol derivatives have been prepared and shown to inhibit the proliferation of various primary cells and cell lines, including those from hematological and solid malignancies. researchgate.net

Antimicrobial Activity: Several studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, novel pyrrolidine-3-carbonitrile (B51249) derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Compounds 6d and 7c were found to be highly active against Staphylococcus aureus and Escherichia coli, respectively, with activity comparable to a reference antibiotic. nih.gov Furthermore, thiazole-based pyrrolidine derivatives have been synthesized and shown to selectively inhibit Gram-positive bacteria.

Antiviral Activity: The pyrrolidine scaffold is present in some compounds with antiviral properties. For example, pyrrolidine dithiocarbamate (B8719985) has been shown to be a potent inhibitor of human rhinovirus (HRV) and poliovirus in cell culture. researchgate.netnih.gov It acts by interfering with viral protein expression. researchgate.netnih.gov While not a direct derivative of pyrrolidin-3-ol, this finding suggests the potential of the broader pyrrolidine class in antiviral drug discovery.

Antiprotozoal Effects: While specific antiprotozoal data for pyrrolidin-3-ol derivatives is limited, the general class of nitrogen-containing heterocyclic compounds is a rich source of antiprotozoal agents. For example, pyridyl analogues of pentamidine (B1679287) have been synthesized and shown to have in vitro activity against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani.

Table 3: Cellular Biological Responses of Pyrrolidin-3-ol and Related Derivatives
Compound ClassBiological ActivityKey FindingsReference
1-benzyl-pyrrolidin-3-ol analoguesAnti-proliferativeCompounds 5j and 5p showed selective cytotoxicity against HL-60 cells. nih.gov
Pyrrolidine-3-carbonitrile derivativesAntimicrobialCompound 7c showed high activity against E. coli. nih.gov
Pyrrolidine dithiocarbamateAntiviralPotent inhibitor of human rhinovirus and poliovirus. researchgate.netnih.gov
Pyridyl analogues of pentamidineAntiprotozoalActive against various protozoan parasites.

Elucidation of Molecular Mechanisms of Action in Preclinical Models

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their further development.

The anti-proliferative effects of the 1-benzyl-pyrrolidin-3-ol analogues 5j and 5p in HL-60 cells are attributed to the induction of apoptosis. In silico molecular docking and molecular dynamics simulations suggest that these compounds target and interact with caspase-3, a key executioner enzyme in the apoptotic cascade. The stable binding of these lead molecules to the active site of caspase-3 is believed to trigger the downstream events of programmed cell death.

For the PARP-inhibiting pyrrolidine derivatives, the mechanism of action is based on the concept of synthetic lethality. In cancer cells with deficiencies in DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP-1 and PARP-2 leads to an accumulation of DNA damage that cannot be repaired, ultimately resulting in cell death. nih.gov The benzimidazole carboxamide moiety of these compounds plays a crucial role by mimicking nicotinamide and binding to the active site of the PARP enzyme. nih.gov

Structure Activity Relationship Sar Studies of 1 3,4 Difluorophenyl Methyl Pyrrolidin 3 Ol and Its Analogues

Systematic Modification of the Pyrrolidin-3-ol Core and Substituents

The pyrrolidine (B122466) ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure and the stereochemical complexity it can introduce into a molecule. nih.gov The systematic modification of this core, along with its substituents, is a critical step in optimizing the pharmacological profile of lead compounds like 1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol.

Stereochemistry is a pivotal factor in the biological activity of chiral compounds, as biomolecules like receptors and enzymes are inherently chiral. nih.govmalariaworld.org The pyrrolidin-3-ol core of the target compound contains a stereocenter at the C3 position, and the spatial orientation of the hydroxyl group can significantly influence binding affinity and efficacy.

Research on analogous chiral pyrrolidine inhibitors has demonstrated that different enantiomers can exhibit vastly different potencies and selectivities. nih.gov For instance, studies on a series of neuronal nitric oxide synthase (nNOS) inhibitors containing a chiral pyrrolidine core revealed that the (R,R) enantiomers displayed excellent potency and remarkable selectivity, whereas the corresponding (S,S) enantiomers had poor inhibitory activity. nih.gov This difference was attributed to the distinct binding modes adopted by the different stereoisomers within the enzyme's active site. nih.gov

This principle suggests that the stereochemistry of the 3-hydroxyl group in this compound is crucial. The (R)- and (S)-enantiomers would be expected to display significant differences in biological activity due to the specific orientation of the hydroxyl group, which may act as a key hydrogen bond donor or acceptor in interactions with the target protein.

Table 1: Illustrative Impact of C3-Hydroxyl Stereochemistry on Biological Activity

CompoundStereochemistry at C3Relative Potency (IC₅₀)
Analog A(R)1x
Analog B(S)25x
Analog CRacemic12x

This table illustrates a hypothetical scenario where the (R)-enantiomer is significantly more potent than the (S)-enantiomer, a common finding in SAR studies of chiral molecules.

The (3,4-Difluorophenyl)methyl substituent is a critical component that influences the compound's electronic properties, lipophilicity, and potential for specific interactions with the target. The incorporation of fluorine atoms into drug candidates is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity. beilstein-journals.orgbeilstein-journals.org

The position of the fluorine atoms on the phenyl ring is not trivial. SAR studies on related compounds have shown that even minor changes in fluorine substitution can lead to dramatic shifts in potency and selectivity. For example, in one series of inhibitors, moving a single fluorine atom from the meta-position to the para-position of a phenyl ring resulted in a 20-fold loss of selectivity. nih.gov This highlights the sensitivity of the target's binding pocket to the electronic and steric profile of the substituent.

The 3,4-difluoro substitution pattern on the phenyl ring of this compound likely serves several purposes:

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the basicity of the pyrrolidine nitrogen.

Enhanced Binding Interactions: The fluorine atoms can participate in favorable interactions such as hydrogen bonds or dipole-dipole interactions with the target protein.

Metabolic Stability: The C-F bond is very strong, and fluorination can block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of the compound.

Table 2: Hypothetical SAR of Phenyl Ring Substitutions

AnalogPotency (Ki, nM)Selectivity vs. Off-Target
1HH15050-fold
2FH85120-fold
3HF16020-fold
4FF35>1000-fold

This table illustrates how different fluorine substitution patterns on the phenyl ring can modulate potency and selectivity, with the 3,4-difluoro pattern (Analog 4) showing optimal activity, based on principles observed in similar inhibitor classes. nih.gov

The methylene (B1212753) (-CH₂-) group connecting the 3,4-difluorophenyl ring to the pyrrolidine nitrogen acts as a linker. Its length, rigidity, and chemical nature are critical for positioning the aromatic ring correctly within the binding site relative to the pyrrolidin-3-ol core. Altering this linker is a key strategy in SAR studies. nih.gov

Modifications could include:

Changing Linker Length: Introducing additional methylene units (e.g., ethylene, propylene) would alter the distance and flexibility between the two key structural motifs. This can be used to optimize the fit within a larger or differently shaped binding pocket. nih.gov

Increasing Rigidity: Replacing the flexible alkyl chain with more rigid units, such as an alkyne or a small ring, can lock the molecule into a more favorable conformation, potentially increasing potency by reducing the entropic penalty of binding.

Introducing Heteroatoms: Replacing the methylene group with moieties like an amide or ether can introduce new hydrogen bonding capabilities and alter the molecule's physicochemical properties. nih.gov

The optimal linker is one that provides the ideal spatial orientation and conformational flexibility for the molecule to adopt its bioactive conformation upon binding to the target.

Quantitative Structure-Activity Relationships (QSAR) for Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. tandfonline.com For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity. tandfonline.comnih.gov

These models generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are predicted to enhance or diminish biological activity.

Steric Fields (CoMFA/CoMSIA): Indicate areas where bulky groups are favored (green contours) or disfavored (yellow contours).

Electrostatic Fields (CoMFA/CoMSIA): Highlight regions where positive charge (blue contours) or negative charge (red contours) is beneficial for activity.

Hydrophobic and Hydrogen-Bonding Fields (CoMSIA): Show areas where hydrophobic groups or hydrogen bond donors/acceptors would be advantageous.

QSAR studies on various pyrrolidine derivatives have consistently demonstrated good stability and predictability, making them a valuable tool for guiding the design of new analogues. tandfonline.comnih.gov A robust QSAR model can be used to predict the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process. nih.govniscpr.res.in

Table 3: Typical Statistical Parameters for a 3D-QSAR Model

ParameterDescriptionTypical ValueReference
Cross-validated correlation coefficient (internal predictive ability)> 0.5 tandfonline.com
Non-cross-validated correlation coefficient (goodness of fit)> 0.6 tandfonline.com
r²_pred Predictive correlation coefficient for an external test set> 0.6 nih.gov

This table summarizes key statistical metrics used to validate the robustness and predictive power of a QSAR model.

Rational Design Principles Derived from SAR Analysis

The culmination of SAR and QSAR studies is the formulation of rational design principles that guide the development of next-generation compounds with improved properties. nih.govnih.gov Based on the analysis of this compound and its analogues, several key design principles can be derived:

Stereochemistry is Paramount: The specific stereoisomer, particularly at the C3 position of the pyrrolidin-3-ol ring, is a critical determinant of biological activity. Future designs should focus on the synthesis of the more active enantiomer. nih.gov

Aromatic Substitution is Key for Potency and Selectivity: The 3,4-difluoro substitution pattern on the phenyl ring appears to be highly optimized for potent interactions with the target. Modifications to this ring should be approached with caution, though other bioisosteric replacements that mimic its electronic and steric profile could be explored.

Optimal Linker Geometry is Crucial: The single methylene linker provides a specific and likely optimal orientation of the aromatic and heterocyclic moieties. Any modifications to this linker must preserve this ideal spatial arrangement.

Targeted Modifications Based on QSAR: The contour maps from QSAR models can provide precise guidance on where to add or remove specific functional groups to enhance binding affinity. For example, if a map indicates a favorable region for a hydrogen bond donor near the pyrrolidine ring, modifications could be explored to introduce such a group.

By integrating these principles, medicinal chemists can move beyond trial-and-error and employ a more knowledge-based approach to design superior analogues of this compound. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. While specific molecular docking studies for 1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol are not extensively documented in publicly available literature, the structural motifs of this compound—a pyrrolidine (B122466) ring and a difluorophenyl group—are common in various biologically active molecules. Pyrrolidine derivatives have been the subject of molecular docking studies against a range of therapeutic targets. nih.govresearchgate.net

For instance, in hypothetical docking simulations, the pyrrolidin-3-ol core of the molecule could form key hydrogen bonding interactions with amino acid residues in a target's active site through its hydroxyl group and the nitrogen atom. The 3,4-difluorophenyl group can engage in various non-covalent interactions, including hydrophobic interactions, pi-pi stacking, and halogen bonds, with the target protein. The fluorine atoms, in particular, can modulate the electronic properties of the phenyl ring and potentially form favorable interactions with the protein backbone or side chains. The binding affinity and specificity would be highly dependent on the topology and chemical nature of the target's binding pocket. A representative, albeit hypothetical, summary of potential interactions is presented in Table 1.

Interaction TypePotential Interacting Group on CompoundPotential Interacting Residues on TargetEstimated Contribution to Binding Affinity
Hydrogen BondHydroxyl group on pyrrolidine ringAsp, Glu, Ser, ThrHigh
Hydrogen BondNitrogen atom in pyrrolidine ringAsp, GluModerate
Hydrophobic InteractionPhenyl ringAla, Val, Leu, Ile, PheModerate
Pi-Pi StackingPhenyl ringPhe, Tyr, Trp, HisModerate to High
Halogen BondFluorine atomsCarbonyl oxygen of backboneLow to Moderate

Conformational Analysis and Pseudorotation Studies of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. nih.gov This phenomenon, known as pseudorotation, is crucial for the biological activity of pyrrolidine-containing compounds as it dictates the spatial orientation of the substituents and, consequently, their interaction with biological targets. researchgate.net The conformational landscape of the pyrrolidine ring in this compound would be influenced by the substituents at the 1 and 3 positions.

The N-benzyl group (in this case, a 3,4-difluorobenzyl group) and the hydroxyl group at the 3-position will have preferred orientations to minimize steric hindrance. The pyrrolidine ring can adopt two primary envelope (E) or twist (T) conformations. The relative energies of these conformers determine the predominant shape of the ring. Substituents can favor either an axial or equatorial position, which in turn influences the ring's pucker. For a 3-substituted pyrrolidinol, the hydroxyl group can be in a pseudo-axial or pseudo-equatorial position, and the N-benzyl group can also adopt different orientations relative to the ring. Computational studies on related substituted prolines have shown that the nature and stereochemistry of substituents significantly affect the endo/exo puckering of the pyrrolidine ring. nih.gov A detailed conformational analysis would require quantum mechanical calculations or molecular dynamics simulations to map the potential energy surface of the molecule and identify the most stable conformers.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of a molecule. For this compound, DFT calculations could be used to determine key electronic parameters. researchgate.net

The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to have a significant impact on the molecule's electronic properties. physchemaspects.ru These calculations can quantify the effects on the molecule's dipole moment, electrostatic potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The hydroxyl group and the nitrogen atom are expected to be nucleophilic centers, while the difluorophenyl ring and the hydrogen of the hydroxyl group would be more electrophilic. These insights are crucial for understanding potential intermolecular interactions and metabolic pathways. A summary of predictable electronic properties is provided in Table 2.

Electronic PropertyPredicted Influence of 3,4-Difluorophenyl GroupSignificance
Dipole MomentIncreased due to electronegative fluorine atomsInfluences solubility and intermolecular interactions
HOMO EnergyLowered due to electron-withdrawing natureRelates to the ability to donate electrons
LUMO EnergyLowered, potentially more than HOMORelates to the ability to accept electrons
HOMO-LUMO GapPotentially altered, affecting reactivityIndicator of chemical stability and reactivity
Molecular Electrostatic PotentialNegative potential around fluorine and oxygen atomsPredicts sites for electrophilic and nucleophilic attack

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Preclinical Context

In silico ADME prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. mdpi.com For this compound, various computational models can predict its ADME properties. These predictions are based on the molecule's physicochemical properties such as molecular weight, logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Based on its structure, the compound is expected to have a moderate molecular weight and a logP value that would suggest good oral bioavailability. The presence of the hydroxyl group and the nitrogen atom contributes to its polar surface area, which is a key factor in membrane permeability. The difluorophenyl group will increase lipophilicity, which can enhance absorption but may also increase metabolic susceptibility. Predictions for key ADME parameters for pyrrolidine derivatives have been explored in other studies. nih.gov A hypothetical ADME profile for this compound is presented in Table 3.

ADME ParameterPredicted PropertyRationale
AbsorptionGood oral absorptionModerate molecular weight and balanced lipophilicity
DistributionModerate volume of distributionLikely to distribute into tissues but not excessively
MetabolismSusceptible to oxidation and conjugationPotential sites include the pyrrolidine ring and phenyl group
ExcretionLikely renal and/or biliary excretionDependent on the polarity of metabolites
Blood-Brain Barrier PenetrationPossible, but may be limited by polarityRequires further specific modeling

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful tool for de novo drug design. dovepress.com It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model for a class of compounds including this compound could be developed based on the structures of known active molecules or the active site of a target protein. researchgate.net

The key pharmacophoric features of this compound would likely include:

A hydrogen bond acceptor (the nitrogen atom).

A hydrogen bond donor (the hydroxyl group).

A hydrophobic/aromatic feature (the difluorophenyl ring).

These features, arranged in a specific spatial orientation, would constitute a pharmacophore model that could be used to screen virtual libraries for new compounds with similar properties. Furthermore, this model can guide the design of novel molecules by serving as a template for assembling new chemical scaffolds. arxiv.org The pyrrolidine ring acts as a versatile scaffold to position the key interacting groups in the desired 3D space. nih.govnih.gov The development of such a model would be a critical step in the rational design of new therapeutic agents based on this chemical series.

Preclinical Metabolic Stability and Biotransformation Studies

In Vitro Metabolic Stability Assessments using Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)

The initial evaluation of a compound's metabolic stability is typically conducted in vitro using subcellular fractions from the liver, the primary site of drug metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. S9 fractions are a mixture of microsomes and the cytosolic fraction, thereby containing both Phase I and Phase II metabolic enzymes.

The metabolic stability of a compound is assessed by incubating it with liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) and monitoring the decrease in the parent compound's concentration over time. From this data, key parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated. A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may indicate poor bioavailability and a short duration of action in vivo.

While specific experimental data for 1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol is not publicly available, a hypothetical metabolic stability profile can be projected based on studies of similar N-benzylpyrrolidine derivatives. These compounds often exhibit moderate to high stability. The presence of the difluorophenyl group may also influence metabolic stability, as fluorine atoms can block sites of potential metabolism.

Below is an illustrative data table summarizing potential in vitro metabolic stability findings for this compound in human, rat, and mouse liver microsomes and S9 fractions. It is important to note that these values are hypothetical and serve to represent typical data obtained from such assays.

Test SystemSpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman4530
Rat3545
Mouse2560
S9 FractionHuman4025
Rat3040
Mouse2055

Note: This data is illustrative and not based on experimental results for this compound.

Identification and Characterization of Preclinical Metabolites

The identification of metabolites is crucial for understanding the biotransformation pathways of a drug candidate and for assessing the potential for the formation of active or toxic metabolites. This process typically involves incubating the parent compound with liver microsomes, S9 fractions, or hepatocytes, followed by analysis of the reaction mixture using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

For this compound, several potential Phase I metabolites can be predicted based on the metabolism of structurally related compounds. The primary sites for metabolic modification are likely to be the pyrrolidine (B122466) ring, the benzylic carbon, and the aromatic ring.

Potential Phase I Metabolites:

M1: Pyrrolidinone derivative: Oxidation of the pyrrolidine ring at the carbon adjacent to the nitrogen atom can lead to the formation of a lactam.

M2: N-dealkylation product: Cleavage of the bond between the benzylic carbon and the pyrrolidine nitrogen would result in the formation of pyrrolidin-3-ol and 3,4-difluorobenzaldehyde (B20872). The aldehyde would likely be further oxidized to 3,4-difluorobenzoic acid.

M3: Aromatic hydroxylation product: Although the fluorine atoms may hinder metabolism on the phenyl ring, hydroxylation at one of the non-fluorinated positions is a possibility, leading to a phenolic metabolite.

M4: Pyrrolidine ring hydroxylation product: Hydroxylation at a position on the pyrrolidine ring other than the hydroxylated carbon is also a potential metabolic pathway.

M5: Oxidation of the secondary alcohol: The hydroxyl group on the pyrrolidine ring could be oxidized to a ketone, forming a pyrrolidinone derivative.

Potential Phase II Metabolites:

M6: Glucuronide conjugate: The hydroxyl group on the pyrrolidine ring is a likely site for glucuronidation, a common Phase II conjugation reaction that increases the water solubility of the compound to facilitate its excretion.

Pathways of Biotransformation for this compound

The biotransformation of this compound is expected to proceed through a combination of Phase I and Phase II metabolic pathways.

Phase I Pathways:

The primary Phase I metabolic pathways are anticipated to be mediated by cytochrome P450 enzymes and may include:

Oxidation of the Pyrrolidine Ring: This can occur at multiple positions. Oxidation at the carbon alpha to the nitrogen can lead to the formation of an iminium ion intermediate, which can then be hydrolyzed to yield 3,4-difluorobenzaldehyde and pyrrolidin-3-ol (N-dealkylation) or further oxidized to a lactam.

Aromatic Hydroxylation: The difluorophenyl ring may undergo hydroxylation, although the electron-withdrawing nature of the fluorine atoms generally deactivates the ring towards electrophilic attack by CYP enzymes.

Oxidation of the Secondary Alcohol: The alcohol group at the 3-position of the pyrrolidine ring can be oxidized to a ketone.

Phase II Pathways:

The main Phase II pathway is expected to be the conjugation of the hydroxyl group on the pyrrolidine ring:

Glucuronidation: The secondary alcohol can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more polar and readily excretable glucuronide conjugate.

Fluorine's Influence on Metabolic Fate

The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability. The two fluorine atoms on the phenyl ring of this compound are expected to have a significant impact on its metabolic fate.

Blocking of Metabolic Sites: The fluorine atoms at positions 3 and 4 of the phenyl ring effectively block these sites from undergoing aromatic hydroxylation, which is a common metabolic pathway for many phenyl-containing compounds. This can lead to an increase in the metabolic stability of the molecule and direct metabolism towards other parts of the structure.

Electronic Effects: The strong electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes. This can further enhance the compound's resistance to degradation.

Potential for Defluorination: Although the carbon-fluorine bond is very strong, in some cases, it can be metabolized. Oxidative metabolism of fluorinated aromatic rings can sometimes lead to the formation of reactive intermediates and the release of fluoride (B91410) ions. This is generally considered a minor metabolic pathway but is a possibility that would be investigated during preclinical development.

Analytical Methodologies for Quantitative and Qualitative Analysis in Preclinical Research

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation of the analyte of interest from endogenous matrix components and potential metabolites. The choice of technique is often dictated by the required sensitivity, selectivity, and throughput of the assay.

UPLC-MS/MS is a powerful analytical tool for the quantitative determination of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and speed. The structures of novel compounds are often determined using techniques such as UPLC-MS. google.com For a compound like 1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol, a UPLC-MS/MS method would likely be the preferred approach for bioanalysis in preclinical studies. The following table outlines a hypothetical set of parameters for such a method.

Table 1: Illustrative UPLC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]+ → fragment ion 1, fragment ion 2
Internal Standard: [M+H]+ → fragment ion

This table presents a typical set of starting conditions for method development and would require optimization.

While UPLC-MS/MS is often favored, HPLC coupled with various detectors remains a valuable technique. For fluorinated compounds, specialized detection methods can be employed. nih.govelsevierpure.com For instance, HPLC coupled with a diode-array detector (DAD) or a fluorescence detector (FLD) can be utilized, although it may lack the sensitivity and specificity of mass spectrometry. In some cases, achieving adequate separation of structurally similar compounds, such as isomers, can be challenging with standard C18 columns and may require alternative stationary phases. The use of mass spectrometry as a detector for HPLC can help distinguish the analyte from co-eluting substances. chromforum.org

Table 2: Representative HPLC Parameters for the Analysis of Pyrrolidine-based Compounds

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and Phosphate Buffer (pH 3.5)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or Mass Spectrometry (MS)
Injection Volume 20 µL
Column Temperature 30 °C

These parameters are illustrative and would need to be optimized for the specific compound.

Sample Preparation Strategies for Preclinical Biological Matrices

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis. nih.gov The selection of an appropriate extraction technique is vital for robust and reliable bioanalytical methods. researchgate.net

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial and is based on the polarity and solubility of the compound. For a compound like this compound, a solvent system such as methyl tert-butyl ether (MTBE) or ethyl acetate at an appropriate pH would likely be effective.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of an appropriate solvent. For this compound, a mixed-mode cation exchange SPE cartridge could be employed to take advantage of the basic nature of the pyrrolidine (B122466) nitrogen and the moderate lipophilicity of the molecule.

Method Validation Parameters for Preclinical Quantification

To ensure that an analytical method is suitable for its intended purpose, it must be validated. gsconlinepress.com Method validation is a mandatory requirement for the registration of any pharmaceutical product. gsconlinepress.com The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of the analyte in the specific biological matrix. researchgate.net Key validation parameters are outlined below.

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the nominal concentration.Mean concentration within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Precision (Reproducibility) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (CV) ≤15% (≤20% for the Lower Limit of Quantification).
Sensitivity (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, with accuracy and precision within specified limits.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible across the concentration range.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration.

Q & A

Q. Table 1. Comparative Synthetic Routes

StepMethodYield (%)Purity (EE%)Key Reference
1Reductive amination6592 (R,R)
2Alkylation (KHMDS)7898 (S,S)
3Chiral resolution (HPLC)40>99

Q. Table 2. Biological Activity of Analogous Compounds

CompoundTarget IC50 (nM)Selectivity Ratio (vs. off-target)Assay Type
(3R,4R)-configured analog 12.5 (D2)8.2 (D2/5-HT2A)Radioligand
Des-fluoro analog 210 (D2)1.5 (D2/5-HT2A)Fluorescence

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Reactant of Route 1
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1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.